molecular formula C8H13ClN2O2S2 B1372827 1-(2-Thienylsulfonyl)piperazine hydrochloride CAS No. 1032757-93-9

1-(2-Thienylsulfonyl)piperazine hydrochloride

Cat. No. B1372827
M. Wt: 268.8 g/mol
InChI Key: VBWBQYPSKKXHDO-UHFFFAOYSA-N
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Description

1-(2-Thienylsulfonyl)piperazine hydrochloride, also known as TSP, is a compound that has been increasingly studied in recent years. It has a molecular formula of C8H13ClN2O2S2 and a molecular weight of 268.8 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Thienylsulfonyl)piperazine hydrochloride, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-Thienylsulfonyl)piperazine hydrochloride is represented by the formula C8H13ClN2O2S2 . The compound is a derivative of piperazine, which is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Physical And Chemical Properties Analysis

1-(2-Thienylsulfonyl)piperazine hydrochloride is a white to cream-colored powder . It has a molecular weight of 268.8 g/mol .

Scientific Research Applications

Discovery and Bioactivity in HIV-1 Inhibition

  • Bioactivity in HIV-1 : Analogues of piperazine compounds, including those similar to 1-(2-Thienylsulfonyl)piperazine hydrochloride, have been studied for their inhibitory effects on HIV-1 reverse transcriptase. These studies have led to the development of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

Hyperbranched Polymers and Chemical Synthesis

  • Synthesis of Hyperbranched Polymers : Piperazine derivatives have been utilized in the synthesis of hyperbranched polymers. These polymers, created from reactions involving piperazine, have applications in various industrial and scientific fields due to their solubility in water and organic solvents (Yan & Gao, 2000).

Pharmaceutical Research and Antidepressant Development

  • Novel Antidepressants : Research has been conducted on the metabolism of Lu AA21004, a novel antidepressant, identifying various metabolites and enzymes involved in its oxidative metabolism. This research aids in understanding the pharmacokinetics of new antidepressant drugs (Hvenegaard et al., 2012).

Adenosine Receptor Antagonists

  • Adenosine A2B Receptor Antagonists : Studies on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, related to piperazine derivatives, have led to the development of adenosine A2B receptor antagonists. These compounds have potential therapeutic applications in treating conditions like inflammatory diseases and cancer (Borrmann et al., 2009).

Anticancer Research

  • Anticancer Properties : Piperazine substituents in polyfunctional substituted 1,3-thiazoles have shown significant anticancer activity in various cancer cell lines, indicating their potential as chemotherapeutic agents (Turov, 2020).

Synthesis and Evaluation for Cancer Cell Inhibition

  • Inhibitors of Breast Cancer Cell Proliferation : Novel 1-benzhydryl-sulfonyl-piperazine derivatives have been evaluated for their effectiveness in inhibiting the proliferation of breast cancer cells, showcasing the potential of piperazine derivatives in cancer therapy (Kumar et al., 2007).

Drug Synthesis and Antihypertensive Applications

  • Synthesis of Antihypertensive Agents : Piperazine derivatives are used as intermediates in the synthesis of antihypertensive drugs like Doxazosin, indicating their importance in pharmaceutical manufacturing (Ramesh et al., 2006).

Fungicidal and Herbicidal Activities

  • Herbicidal and Antifungal Applications : Carboxamide compounds containing piperazine and arylsulfonyl moieties exhibit significant herbicidal and antifungal activities, demonstrating the agricultural applications of these compounds (Wang et al., 2016).

Diabetes and Alzheimer's Drug Candidates

  • Potential in Treating Diabetes and Alzheimer's : Certain piperazide derivatives are identified as promising drug candidates for type 2 diabetes and Alzheimer's diseases, highlighting the therapeutic applications of these compounds in neurodegenerative and metabolic disorders (Abbasi et al., 2018).

Antipsychotic Agent Development

  • Atypical Antipsychotic Agents : Piperazine-arylsulfonamides have been studied for their high affinity towards serotonin receptors, leading to the development of novel atypical antipsychotic agents. This research is pivotal for mental health therapeutics (Park et al., 2010).

Safety And Hazards

According to the available information, 1-(2-Thienylsulfonyl)piperazine hydrochloride is not classified as a hazardous compound .

properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10;/h1-2,7,9H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWBQYPSKKXHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thienylsulfonyl)piperazine hydrochloride

Synthesis routes and methods

Procedure details

4-(2-Thiophenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (759 mg) was dissolved in methanol (10 ml) and dichloromethane (5 ml), 2M HCl in diethyl ether (11.4 ml) was added and the reaction mixture was stirred at room temperature overnight, then cooled in ice bath, the resulted precipitate was filtered, washed with ether to yield 4-(2-thiophenesulfonyl)-piperazine hydrochloride salt (529 mg).
Quantity
759 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
11.4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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